

CHMFL-BTK-01: A Comparative Analysis of Kinase Selectivity

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| Compound Name: | CHMFL-BTK-01 | |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinome scan data for the Bruton's tyrosine kinase (BTK) inhibitor, **CHMFL-BTK-01**, with other commercially available BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib. The analysis is supported by available experimental data to offer insights into the selectivity and potential off-target effects of these therapeutic agents.

Executive Summary

CHMFL-BTK-01 is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase with an IC50 of 7 nM.[1] Kinome profiling reveals an exceptional selectivity profile for **CHMFL-BTK-01**. At a concentration of 1 μ M, it demonstrated a selectivity score (S score(35)) of 0.00 against a panel of 468 kinases and their mutants.[2] Notably, **CHMFL-BTK-01** was found to completely abolish the activity of BMX, JAK3, and EGFR kinases.[2] In comparison, second-generation covalent BTK inhibitors like acalabrutinib and zanubrutinib also exhibit improved selectivity over the first-generation inhibitor, ibrutinib. This guide will detail the quantitative kinome data, the experimental methodologies employed, and the relevant signaling pathways to provide a comprehensive comparison.

Comparative Kinome Profiling Data

The following table summarizes the available kinome profiling data for **CHMFL-BTK-01** and other prominent BTK inhibitors. It is important to note that direct comparisons should be



approached with caution due to potential variations in the specific kinase panels and experimental conditions used across different studies.

| Inhibitor | Concentration | Primary Target | Key Off- Targets (>90% Inhibition) | % of Kinases Inhibited >65% (Off-Target) |
|---------------|---------------|----------------|--|--|
| CHMFL-BTK-01 | 1 μΜ | ВТК | BMX, JAK3, EGFR (100% inhibition) | Not Reported |
| Ibrutinib | 1 μΜ | ВТК | Not specified in detail | 9.4% |
| Acalabrutinib | 1 μΜ | ВТК | Not specified in detail | 1.5% |
| Zanubrutinib | 1 μΜ | ВТК | Not specified in detail | 4.3% |

Experimental Protocols KINOMEscan Assay Methodology

The kinase selectivity data presented in this guide was primarily generated using the KINOMEscan™ platform (Eurofins DiscoverX). This is a high-throughput, competition-based binding assay designed to measure the interaction of a test compound with a large panel of kinases.

Principle of the Assay:

The KINOMEscan assay relies on a competitive binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase's active site, it competes with the immobilized ligand, reducing the amount of kinase captured on the solid support. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates a stronger interaction between the test compound and the kinase.

General Protocol:

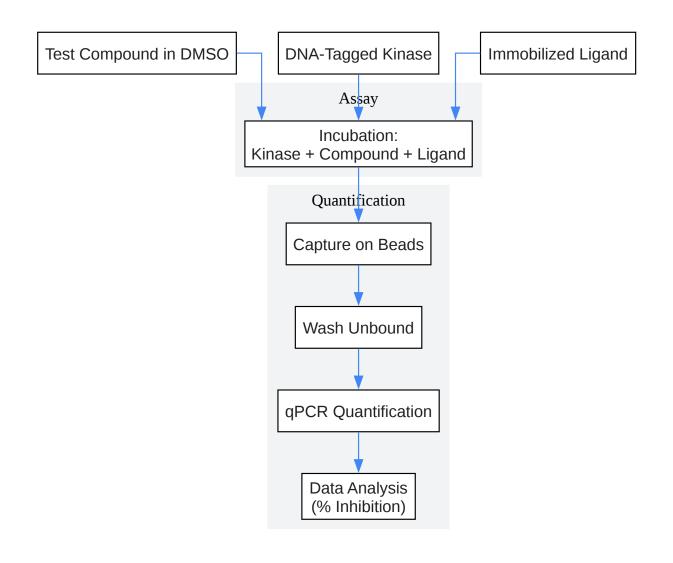


- Compound Preparation: Test compounds are typically dissolved in DMSO to create stock solutions.
- Assay Reaction: Kinases, expressed as fusion proteins with a DNA tag, are incubated in the presence of the test compound and an immobilized, proprietary ligand.
- Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
- Capture: The reaction mixture is added to streptavidin-coated beads, which capture the immobilized ligand and any kinase bound to it.
- Washing: Unbound kinase and test compound are washed away.
- Quantification: The amount of captured, DNA-tagged kinase is quantified using qPCR.
- Data Analysis: The results are expressed as a percentage of the DMSO control signal, where a lower percentage indicates a higher degree of binding inhibition.

Visualizations

Experimental Workflow: KINOMEscan



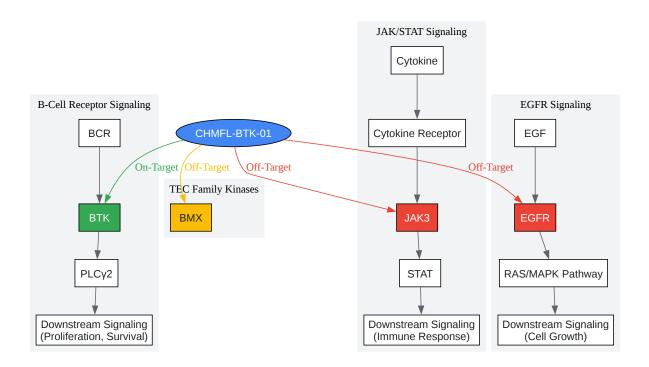


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Caption: A simplified workflow of the KINOMEscan competition binding assay.

Signaling Pathway: On-Target and Off-Target Effects





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Caption: BTK and its key off-targets in their respective signaling pathways.

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References



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